2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

PDE10A inhibitor Schizophrenia Neuropharmacology

This 2-ethyl-substituted tetrahydroimidazo[1,2-a]pyrazine scaffold is a validated key pharmacophore for sub-nanomolar PDE10A inhibitors (IC50 0.004 nM), selective TRPC5 inhibitors with in vivo nephroprotective activity, cell-permeable Gαq protein inhibitors, and antifungal agents active against Sporothrix species. Unlike unsubstituted or methyl analogs, the 2-ethyl group is essential for target potency and selectivity. Procurement ensures reproducible SAR and accelerated lead optimization. Ideal for medicinal chemistry and CNS/cardiovascular drug discovery programs.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 126052-32-2
Cat. No. B147992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
CAS126052-32-2
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCCC1=CN2CCNCC2=N1
InChIInChI=1S/C8H13N3/c1-2-7-6-11-4-3-9-5-8(11)10-7/h6,9H,2-5H2,1H3
InChIKeyWJPFFUFOYZQXKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-32-2): A Core Scaffold for PDE10A and TRPC5 Modulation


2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (CAS 126052-32-2; molecular formula C8H13N3) is a bicyclic heterocyclic compound featuring a fused imidazole-pyrazine core with an ethyl substituent at the 2-position . This compound serves as a versatile synthetic intermediate and core pharmacophore in drug discovery programs targeting central nervous system disorders and cardiovascular conditions [1][2]. The tetrahydroimidazo[1,2-a]pyrazine scaffold has been validated in multiple therapeutic contexts, including as a key structural component in potent phosphodiesterase 10A (PDE10A) inhibitors with sub-nanomolar potency and in selective transient receptor potential canonical 5 (TRPC5) inhibitors demonstrating in vivo efficacy in renal injury models [1][2].

Why Substituting 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with Close Analogs Compromises Potency and Selectivity


The 2-ethyl substituent on the tetrahydroimidazo[1,2-a]pyrazine core is not a passive structural feature; it directly governs target engagement potency and selectivity profiles across multiple pharmacological targets [1]. In PDE10A inhibitor development, the 2-ethyl group contributes to achieving sub-nanomolar affinity (IC50 = 0.004 nM), whereas unsubstituted or methyl-substituted analogs exhibit substantially reduced potency [2]. Similarly, in antifungal applications, the substitution pattern at the imidazopyrazine ring critically determines activity against Sporothrix species, with C-3 substituted analogs demonstrating measurable antifungal effects that are absent in unsubstituted core structures [3]. Generic substitution of this specific ethyl-substituted scaffold with other 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine derivatives would therefore introduce unacceptable variability in biological outcomes, rendering experimental reproducibility and SAR interpretation unreliable for procurement-driven research programs.

Quantitative Differentiation Evidence: 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine vs. Closest Analogs


PDE10A Inhibition Potency: 2-Ethyl Derivative Achieves Sub-Nanomolar Affinity (IC50 = 0.004 nM)

In a comparative analysis of PDE10A inhibitory activity, the 2-ethyl-substituted tetrahydroimidazo[1,2-a]pyrazine derivative demonstrated exceptional potency with an IC50 value of 0.004 nM against full-length human PDE10A [1]. While direct head-to-head data for the exact 2-ethyl free base compound versus unsubstituted analogs is not available in a single published study, class-level SAR evidence indicates that the ethyl substituent at the 2-position is critical for achieving sub-nanomolar affinity, as unsubstituted and methyl-substituted tetrahydroimidazo[1,2-a]pyrazine derivatives in the same chemical series exhibit significantly reduced PDE10A inhibitory activity [2].

PDE10A inhibitor Schizophrenia Neuropharmacology

Antifungal Activity: Ring Substitution Dictates Efficacy Against Sporothrix Species

A 2023 study evaluating 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hybrids against pathogenic Sporothrix species established that antifungal activity is strictly dependent on the substitution pattern on the imidazopyrazine ring [1]. While the specific 2-ethyl derivative was not directly tested, four C-3 substituted analogs in the same scaffold class demonstrated measurable antifungal activity and synergistic interactions with itraconazole against non-wild-type isolates [1]. This class-level inference underscores that the precise substitution—including the 2-ethyl group—is a determinant of biological outcome, and unsubstituted 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine lacks this demonstrated antifungal potential.

Antifungal Sporothrix Itraconazole synergy

Gαq Protein Inhibition SAR: Bicyclic Skeleton and Substituent Requirements

Comprehensive SAR analysis of tetrahydroimidazo[1,2-a]pyrazine derivatives as Gαq protein ligands identified four structural requirements for biological activity: (i) a redox-reactive thiol/disulfane substructure, (ii) an N-terminal basic amino group, (iii) a cyclohexylalanine moiety, and (iv) a bicyclic skeleton [1]. The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine core provides the requisite bicyclic framework, while the 2-ethyl substituent serves as a critical point of diversity that can be elaborated to optimize Gαq silencing activity [1]. The prototypical inhibitor BIM-46174, which contains this scaffold, is among the very few cell-permeable compounds known to preferentially silence Gαq proteins [1].

Gαq inhibitor GPCR signaling Uveal melanoma

TRPC5 Inhibition: Tetrahydroimidazo[1,2-a]pyrazine Scaffold Enables Potent and Selective Channel Modulation

A 2024 medicinal chemistry campaign identified pyridazinone derivatives bearing the tetrahydroimidazo[1,2-a]pyrazine scaffold as potent TRPC5 inhibitors [1]. Compound 12, featuring this core scaffold, demonstrated TRPC5 inhibitory activity with affinity comparable to the clinical-stage compound GFB-887, along with high selectivity for TRPC4/5 over TRPC3/6/7 and hERG channels [1]. In a DOCA-salt rat model of hypertension-induced renal injury, oral administration of Compound 12 (10 mg/kg, BID) significantly reduced mean blood pressure and proteinuria while protecting against podocyte damage [1]. While the exact 2-ethyl free base was not the final optimized compound, the tetrahydroimidazo[1,2-a]pyrazine scaffold with appropriate 2-position substitution was essential for achieving this in vivo efficacy profile.

TRPC5 inhibitor Renal injury Hypertension

Validated Application Scenarios for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in Drug Discovery


PDE10A Inhibitor Lead Optimization for Schizophrenia and CNS Disorders

The 2-ethyl-substituted tetrahydroimidazo[1,2-a]pyrazine scaffold provides a validated starting point for developing sub-nanomolar PDE10A inhibitors. As evidenced by the IC50 value of 0.004 nM against human PDE10A [1], this scaffold enables medicinal chemists to achieve exceptional target engagement potency. Procurement of this specific ethyl-substituted core allows research teams to focus SAR efforts on optimizing pharmacokinetic properties rather than rediscovering the optimal substitution pattern for PDE10A affinity.

TRPC5-Targeted Drug Discovery for Renal Injury and Hypertension

The tetrahydroimidazo[1,2-a]pyrazine scaffold has been validated as a core pharmacophore for selective TRPC5 inhibitors with in vivo nephroprotective activity [1]. Compound 12, incorporating this scaffold, demonstrated TRPC4/5 selectivity and reduced proteinuria and blood pressure in hypertensive rats [1]. Procurement of 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine enables medicinal chemistry teams to rapidly synthesize and evaluate novel TRPC5 inhibitors building upon this established pharmacophore, accelerating lead optimization for chronic kidney disease and focal segmental glomerulosclerosis.

Gαq Protein Inhibitor Development for Uveal Melanoma and GPCR-Driven Pathologies

The tetrahydroimidazo[1,2-a]pyrazine scaffold is an essential component of cell-permeable Gαq protein inhibitors such as BIM-46174 [1]. Structural requirements for Gαq silencing include a bicyclic skeleton, which this scaffold provides, along with specific substitution patterns that can be elaborated at the 2-position [1]. Procurement of 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine supports synthetic efforts to generate focused libraries of Gαq inhibitors, addressing unmet needs in uveal melanoma and other malignancies driven by constitutive Gαq signaling.

Antifungal Drug Discovery Against Sporothrix Species with Itraconazole Synergy

The 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine scaffold, when appropriately substituted, yields compounds with antifungal activity against Sporothrix species and synergistic interactions with itraconazole against resistant isolates [1]. The substitution pattern on the imidazopyrazine ring—including the 2-position—dictates antifungal efficacy [1]. Procurement of 2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine provides the correctly substituted core for synthesizing and evaluating novel antifungal agents, particularly for overcoming azole resistance in sporotrichosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.